

# Foreword: A Senior Application Scientist's Perspective

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## Compound of Interest

Compound Name: *4-Bromo-2-formylbenzoic acid*

CAS No.: 871502-87-3

Cat. No.: B1591591

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In the landscape of pharmaceutical development and complex organic synthesis, the utility of a building block is defined by its predictability and reliability. **4-Bromo-2-formylbenzoic acid** is one such pivotal intermediate. Its bifunctional nature—possessing both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid—on a halogenated aromatic scaffold makes it a versatile precursor for a multitude of heterocyclic systems. However, to truly harness its synthetic potential, a granular understanding of its fundamental physical properties is not merely academic; it is a prerequisite for reproducible, scalable, and efficient chemistry. This guide is structured not as a simple data sheet, but as a comprehensive technical resource. We will not only present the what—the physical constants and spectral data—but also the why and the how, delving into the causality behind these properties and the robust methodologies required to verify them in a laboratory setting.

## Section 1: Core Physicochemical Profile

The physical properties of a compound govern its behavior from the storage shelf to the reaction flask. Factors such as melting point, solubility, and acidity are critical determinants for reaction setup, solvent selection, purification strategy, and even formulation.

## Molecular Structure and Identity

A molecule's identity is fundamentally rooted in its structure. The arrangement of atoms and functional groups dictates its electronic properties, polarity, and potential for intermolecular interactions.

- **Chemical Structure:** The ortho-positioning of the formyl and carboxyl groups allows for potential intramolecular interactions, while the bromine atom at the para-position significantly influences the molecule's electronics and provides a handle for cross-coupling reactions.

Caption: Structure of **4-Bromo-2-formylbenzoic acid**.

- **Molecular Formula:**  $C_8H_5BrO_3$  [1]
- **Molecular Weight:** 229.03 g/mol [1]
- **CAS Number:** 871502-87-3 [1][2]

## Tabulated Physical Data

Quantitative data provides the necessary parameters for experimental design. The following table summarizes the key physical properties, with a distinction between experimentally determined and computationally predicted values.

Property	Value	Data Type	Source(s)
Appearance	White powder	Experimental	[2]
Melting Point	182-184 °C	Experimental	[3]
Boiling Point	360.6 ± 32.0 °C	Predicted	[2]
Density	1.764 ± 0.06 g/cm <sup>3</sup>	Predicted	[2]
pKa	4.34 ± 0.10	Predicted	[2]
Solubility	Insoluble in water	Experimental	[3]

**Expert Insight:** The high, sharp melting point is indicative of a well-ordered, stable crystal lattice, which suggests high purity.[3] The predicted pKa is higher than that of benzoic acid

(~4.2), likely due to the electronic influence of the ortho-formyl and para-bromo substituents. Its insolubility in water is expected for a substituted benzene derivative and necessitates the use of organic solvents for reactions and analysis.[3]

## Section 2: Spectroscopic Fingerprint for Identification and Purity

Spectroscopic analysis is the cornerstone of structural elucidation and quality control in chemical synthesis. Each technique provides a unique piece of the structural puzzle.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. An aldehydic proton signal should appear significantly downfield (typically 9.5-10.5 ppm), and a broad singlet for the carboxylic acid proton will also be present, though its position can vary and it may exchange with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display eight signals: six for the aromatic carbons (four substituted, two unsubstituted) and two highly characteristic downfield signals for the carbonyl carbons of the aldehyde and the carboxylic acid.

### Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectrum of **4-Bromo-2-formylbenzoic acid** will be dominated by:

- O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300  $\text{cm}^{-1}$ .
- C=O Stretch (Conjugated Aldehyde & Carboxylic Acid): Two strong, sharp absorptions typically in the 1680-1720  $\text{cm}^{-1}$  region. The conjugation to the aromatic ring shifts these to a lower frequency compared to their aliphatic counterparts.
- C-H Stretch (Aldehyde): A characteristic pair of weak to medium peaks around 2850  $\text{cm}^{-1}$  and 2750  $\text{cm}^{-1}$ .

### Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

- Molecular Ion ( $M^+$ ): A key diagnostic feature will be a pair of peaks of nearly equal intensity at  $m/z$  values corresponding to the molecular weight with the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, respectively (i.e., at  $\sim 228$  and  $\sim 230$  amu). This isotopic signature is definitive proof of a monobrominated compound.

## Section 3: Protocols for Experimental Verification

Trust in a chemical reagent is built upon empirical verification. The following protocols provide robust, self-validating methods for confirming the key physical properties of **4-Bromo-2-formylbenzoic acid** in a research setting.

### Protocol: Melting Point Determination via Capillary

#### Method

Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is designed to achieve a precise and reproducible measurement.

Methodology:

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## Sources

- [1. biosynth.com \[biosynth.com\]](https://www.biosynth.com)
- [2. 4-BROMO-2-FORMYLBENZOIC ACID | 871502-87-3 \[chemicalbook.com\]](https://www.chemicalbook.com)
- [3. 4-Bromo-2-methylbenzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.com\]](#)

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